4-[2-(4-Methoxyphenyl)ethenyl]pyridazine
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Overview
Description
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a methoxyphenyl group attached to the ethenyl side chain, which is further connected to the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as piperidine. The reaction mixture is heated in methanol to yield the desired product . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. These intermediates can then be converted to pyridazines under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the methoxyphenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects . Additionally, it may interact with various receptors and ion channels, modulating cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate
- 4-[2-(4-Methoxyphenyl)ethenyl]pyridine
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the pyridazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
73477-02-8 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-6-4-11(5-7-13)2-3-12-8-9-14-15-10-12/h2-10H,1H3 |
InChI Key |
ZIJXOQWZRRMVOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CN=NC=C2 |
Origin of Product |
United States |
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